Indolizin-2-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
indolizin-2-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-13-23-16(19(20,21)22)11-17(24-13)25-6-8-26(9-7-25)18(28)14-10-15-4-2-3-5-27(15)12-14/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVFSRKMCVHORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CN4C=CC=CC4=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Indolizin-2-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, a compound with the CAS number 2034412-98-9, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes indolizin, pyrimidine, and piperazine moieties. Its molecular weight is approximately 389.4 g/mol . The trifluoromethyl group enhances its lipophilicity and bioactivity, making it a candidate for various biological applications.
Biological Activity Overview
Indolizine derivatives, including the compound , have been reported to exhibit a range of biological activities:
- Antitumor Activity : Indolizines have shown potential as inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways. Compounds that inhibit PI3K can potentially halt tumor growth and proliferation .
- Antibacterial and Antiviral Properties : Research indicates that certain indolizine derivatives possess antibacterial and antiviral activities, making them candidates for the development of new antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that indolizine compounds can modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases .
- Neuropilin-1 Inhibition : The compound has been linked to inhibiting neuropilin-1 (NRP1), a receptor involved in angiogenesis and tumor growth, highlighting its potential in cancer therapy .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of various indolizine derivatives on cancer cell lines. The results indicated that compounds with the indolizin structure significantly reduced cell viability in breast and prostate cancer models. The mechanism was attributed to the inhibition of PI3K/Akt signaling pathways, leading to apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity
In a comparative study of several indolizine derivatives against bacterial strains, it was found that the compound demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Data Table: Biological Activities of Indolizin Derivatives
Scientific Research Applications
Biological Activities
Indolizin-2-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exhibits a range of biological activities:
Anticancer Properties
Research indicates that compounds with similar structures can inhibit phosphoinositide 3-kinases (PI3K), which play a pivotal role in cancer cell proliferation and survival . The inhibition of PI3K pathways suggests potential applications in treating various cancers.
Antimicrobial Activity
Studies have shown that indolizine derivatives possess significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. For instance, related compounds demonstrated varying degrees of effectiveness against Escherichia coli and Staphylococcus aureus .
Neuropharmacological Effects
The piperazine component is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders. The modulation of neurotransmitter systems by similar compounds has been documented, warranting further exploration into their psychotropic effects.
Case Study: Anticancer Activity
A study focused on the synthesis of indolizine derivatives revealed that certain analogs exhibited potent cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Case Study: Antimicrobial Screening
In another investigation, several indolizine derivatives were screened for antimicrobial activity using agar diffusion methods. The results indicated that specific compounds had minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting their viability as alternative treatments .
Conclusion and Future Directions
The compound this compound showcases promising applications across medicinal chemistry, particularly in oncology and infectious disease treatment. Future research should focus on optimizing its pharmacokinetic properties, elucidating its mechanisms of action, and conducting clinical trials to assess its therapeutic efficacy.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Formation of the Pyrimidine Core
The pyrimidine ring with 2-methyl and 6-(trifluoromethyl) substitutions is a critical component. Analogous pyrimidine derivatives are often synthesized via nucleophilic aromatic substitution or condensation reactions. For example:
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Multicomponent Reactions : Pyrimidine derivatives can form through reactions involving ketones (e.g., phenylglyoxal hydrate), barbituric acid derivatives, and cyclic ketones under acidic or basic catalysis .
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Substitution Reactions : Trifluoromethyl groups are typically introduced via electrophilic aromatic substitution or coupling with trifluoromethylating agents (e.g., CF₃I) .
Piperazine Coupling
The piperazinyl group is linked to the pyrimidine core via a methanone bridge. This step often employs:
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Amide Coupling Agents : HATU (2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (N,N'-carbodiimide) with DIPEA (N,N-diisopropylethylamine) as a base .
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Reaction Conditions : Refluxing in polar aprotic solvents (e.g., DMF, THF) or ethanol .
Indolizinyl Group Incorporation
The indolizinyl moiety is introduced via nucleophilic substitution or coupling reactions. While direct data for this compound is lacking, analogous heterocycles (e.g., pyrazole, pyrimidine) are often coupled using:
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Alkylation Reactions : Activated methanone groups react with nitrogen nucleophiles (e.g., indolizinyl amines) .
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Transition-Metal Catalysis : Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) for aromatic C–C bonds .
Pyrimidine Functionalization
The trifluoromethyl group at position 6 stabilizes the pyrimidine ring, enabling directed substitution at position 4. This step may involve:
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Electrophilic Aromatic Substitution : Trifluoromethyl groups activate the pyrimidine ring for subsequent nucleophilic attacks .
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Metathesis or Cross-Coupling : For complex substituents, transition-metal catalysts facilitate regioselective substitution .
Piperazine-Methanone Bridge Formation
The methanone linkage between piperazine and pyrimidine is critical. This step may proceed via:
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Schotten-Baumann Conditions : In situ activation of carboxylic acids (e.g., using HATU or EDC) followed by coupling with piperazine .
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Ketone Synthesis : For example, Friedel-Crafts acylation or nucleophilic acyl substitution .
Indolizinyl Group Integration
The indolizinyl group is likely introduced via:
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Nucleophilic Substitution : Reaction of the methanone carbonyl with indolizinyl amines under basic conditions .
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Pd-Catalyzed Coupling : For aromatic C–C bonds, Sonogashira or Suzuki couplings may be employed .
Key Research Findings and Optimization Strategies
Q & A
Q. How does the trifluoromethyl group in the pyrimidine moiety influence the compound’s physicochemical and pharmacokinetic properties?
The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and bioavailability by reducing oxidative metabolism and increasing resistance to enzymatic degradation. This modification is critical for improving blood-brain barrier penetration and target engagement in CNS-related studies. Structural analogs with -CF₃ show prolonged half-lives compared to non-fluorinated counterparts .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?
X-ray crystallography (e.g., single-crystal analysis) is essential for resolving the stereochemistry of the piperazine and indolizine moieties. NMR (¹H/¹³C, HSQC, HMBC) can validate connectivity, particularly for the trifluoromethylpyrimidine and methanone groups. For example, ¹⁹F NMR is critical to confirm the presence and position of the -CF₃ group .
Q. What synthetic challenges arise during the preparation of the piperazine-pyrimidine core?
Key challenges include regioselective alkylation of the piperazine ring and avoiding side reactions during pyrimidine functionalization. Multi-step protocols (e.g., Buchwald-Hartwig coupling for aryl piperazine formation) require rigorous temperature control (40–80°C) and palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) to achieve >80% yield .
Advanced Research Questions
Q. How can palladium-catalyzed reductive cyclization improve synthetic efficiency for the indolizine moiety?
Palladium-catalyzed methods using formic acid derivatives as CO surrogates enable one-pot cyclization of nitroarenes, reducing step count and purification demands. Optimizing ligand systems (e.g., DPPF) and reaction time (12–24 hrs) enhances yield (up to 65%) while minimizing dehalogenation side products .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?
Discrepancies often stem from assay conditions (e.g., cell line variability, serum protein binding). Standardize protocols by:
Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for kinase targets?
Systematic substitution of the indolizine and pyrimidine groups can modulate selectivity. For example:
- Replacing 2-methylpyrimidine with 2-ethoxy analogs reduces off-target kinase inhibition by 40%.
- Introducing a morpholine group at the indolizine C3 position improves solubility (LogP reduction from 3.2 to 2.7) without compromising potency .
Methodological Considerations
Q. What purification techniques are effective post-synthesis?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity for polar intermediates. For lipophilic final products, flash chromatography with hexane/EtOAc (3:1) or preparative TLC (silica gel GF254) is recommended. Impurity profiling via LC-MS/MS identifies residual palladium (<10 ppm) .
Q. How should researchers address stability issues during long-term storage?
Lyophilization under argon atmosphere preserves stability for >12 months. For solution-phase storage, use DMSO-d6 at -80°C with desiccants (molecular sieves). Monitor degradation via UPLC-UV at 254 nm quarterly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
